molecular formula C16H15Cl2NO4S B4982571 PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE

PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE

Cat. No.: B4982571
M. Wt: 388.3 g/mol
InChI Key: BAFAFEXUXJVYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE is an organic compound with the molecular formula C₁₆H₁₅Cl₂NO₄S. It is a benzoate ester derivative, characterized by the presence of a propyl group and a dichlorobenzenesulfonamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE typically involves the esterification of 4-(2,5-dichlorobenzenesulfonamido)benzoic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The dichlorobenzene moiety may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzene moiety and sulfonamido group make it particularly interesting for developing new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

propyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-2-9-23-16(20)11-3-6-13(7-4-11)19-24(21,22)15-10-12(17)5-8-14(15)18/h3-8,10,19H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFAFEXUXJVYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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